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Compound of Interest

Compound Name: Octyl isobutyrate

Cat. No.: B085545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octyl
isobutyrate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical

industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for acquiring such

spectra.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and

mass spectra of octyl isobutyrate.

Table 1: ¹H NMR Spectroscopic Data for Octyl
Isobutyrate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.05 Triplet 2H 6.7
-O-CH₂-(CH₂)₆-

CH₃

2.53 Septet 1H 7.0 -CH(CH₃)₂

1.62 Quintet 2H ~7.0
-O-CH₂-CH₂-

(CH₂)₅-CH₃

1.28 Multiplet 10H -
-O-(CH₂)₂-

(CH₂)₅-CH₃

1.16 Doublet 6H 7.0 -CH(CH₃)₂

0.88 Triplet 3H ~6.8 -(CH₂)₇-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Octyl
Isobutyrate

Chemical Shift (δ) ppm Assignment

177.2 C=O (Ester carbonyl)

64.4 -O-CH₂-(CH₂)₆-CH₃

34.2 -CH(CH₃)₂

31.8 -(CH₂)₅-CH₂-CH₂-CH₃

29.2 Methylene chain carbons

28.6 -O-CH₂-CH₂-(CH₂)₅-CH₃

25.9 -O-(CH₂)₂-CH₂-(CH₂)₄-CH₃

22.6 -(CH₂)₆-CH₂-CH₃

19.1 -CH(CH₃)₂

14.1 -(CH₂)₇-CH₃
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Table 3: Infrared (IR) Spectroscopy Data for Octyl
Isobutyrate

Wavenumber (cm⁻¹) Intensity Assignment

2959, 2929, 2858 Strong C-H stretching (alkane)

1735 Strong C=O stretching (ester)

1468 Medium
C-H bending (methylene and

methyl)

1385, 1368 Medium
C-H bending (isopropyl gem-

dimethyl)

1156 Strong C-O stretching (ester)

Table 4: Mass Spectrometry (MS) Data for Octyl
Isobutyrate

m/z Relative Intensity (%) Assignment

43 100 [CH(CH₃)₂]⁺ (Isopropyl cation)

71 50
[C₄H₇O]⁺ (McLafferty

rearrangement product)

89 60
[CH(CH₃)₂COO + H]⁺

(Protonated isobutyric acid)

112 10
[C₈H₁₆]⁺ (Octene from

McLafferty rearrangement)

200 5 [M]⁺ (Molecular ion)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of octyl isobutyrate.

Methodology:

Sample Preparation: A sample of octyl isobutyrate (approximately 10-20 mg for ¹H NMR

and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃), in a clean, dry NMR tube. Tetramethylsilane (TMS) is added

as an internal standard (0 ppm).

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum and enhance the signal of carbon nuclei. A wider spectral width (e.g., 0-200 ppm)

is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or

more) and a longer relaxation delay may be necessary.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected to produce the final spectra. Chemical shifts are referenced

to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in octyl isobutyrate.

Methodology:

Sample Preparation: As octyl isobutyrate is a liquid, a neat spectrum is obtained by placing

a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr)

plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum
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is acquired. The instrument typically scans a wavenumber range of 4000 to 400 cm⁻¹.

Data Processing: The final IR spectrum is presented as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of octyl isobutyrate.

Methodology:

Sample Introduction: A dilute solution of octyl isobutyrate in a volatile organic solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Octyl Isobutyrate Sample

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film Dilute in Volatile Solvent

NMR Spectrometer (¹H & ¹³C) FTIR Spectrometer Mass Spectrometer (EI)

Chemical Shifts, Multiplicities, Integration Absorption Frequencies m/z Values & Fragmentation

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Octyl Isobutyrate.

To cite this document: BenchChem. [Spectroscopic Profile of Octyl Isobutyrate: An In-depth
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[https://www.benchchem.com/product/b085545#spectroscopic-data-of-octyl-isobutyrate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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